Doreptide Doreptide Chemical modification of PLG, comprising replacement of proline or/and leucine by unnatural amino acids led to analogs with high oral efficacy. The most active analog identified in the course of our works was 1-prolyl-2-phenyl-1-2-aminobutanoylglycinamide (Doreptide). Doreptide is presently further evaluated as a new drug for the treatment of Parkinson's disease.
Brand Name: Vulcanchem
CAS No.: 90104-48-6
VCID: VC21371104
InChI: InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1
SMILES: CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2
Molecular Formula: C17H24N4O3
Molecular Weight: 332.4 g/mol

Doreptide

CAS No.: 90104-48-6

Cat. No.: VC21371104

Molecular Formula: C17H24N4O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Doreptide - 90104-48-6

CAS No. 90104-48-6
Molecular Formula C17H24N4O3
Molecular Weight 332.4 g/mol
IUPAC Name (2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-phenylbutan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1
Standard InChI Key ZALQKBPFOWAOHH-SUMWQHHRSA-N
Isomeric SMILES CC[C@@](C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)[C@@H]2CCCN2
SMILES CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2
Canonical SMILES CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2

Chemical Structure and Properties

Doreptide is a dipeptide-derived compound with a unique molecular structure that contributes to its stability, solubility, and biological activity.

Physical and Chemical Properties

Doreptide possesses several distinct physical and chemical properties that make it suitable for pharmaceutical applications, as summarized in Table 1.

Table 1: Physical and Chemical Properties of Doreptide

PropertyValueSource
Chemical Name(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-phenylbutan-2-yl]pyrrolidine-2-carboxamide
Molecular FormulaC17H24N4O3
Molecular Weight332.4 g/mol
AppearanceWhite powder
InChI KeyZALQKBPFOWAOHH-SUMWQHHRSA-N
SMILESCCC@(C(=O)NCC(N)=O)C2=CC=CC=C2
Defined Stereocenters2/2
Shelf Life>2 years

Doreptide is characterized by its defined stereochemistry, with two specific stereocenters that play a crucial role in its biological activity . The compound's molecular structure consists of seventeen carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and three oxygen atoms, forming a complex arrangement that contributes to its functional properties.

Structural Features

Doreptide is structurally derived from the tripeptide Pro-Leu-Gly-NH2 (PLG), with specific modifications that enhance its pharmacological efficacy . Its structure involves the replacement of certain amino acids with unnatural amino acids, resulting in a compound with the systematic name 1-prolyl-2-phenyl-1-2-aminobutanoylglycinamide . This modification significantly contributes to its improved oral efficacy compared to the parent compound.

The three-dimensional structure of Doreptide is characterized by specific conformational arrangements that are essential for its interaction with biological targets. These structural features contribute to Doreptide's stability, solubility, and resistance to enzymatic degradation, making it a valuable compound for pharmaceutical applications.

Synthesis and Production

The synthesis of Doreptide involves specialized techniques in peptide chemistry, with particular attention to maintaining stereochemical integrity and purity.

Synthetic Methods

Doreptide is synthesized through chemical methods rather than being derived from natural sources. The primary synthetic approach involves peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support, ensuring precise control over the structure and stereochemistry of the final product.

The synthesis process typically involves the following steps:

  • Attachment of the first amino acid to a solid support resin

  • Sequential addition of protected amino acids

  • Removal of protecting groups

  • Cleavage of the peptide from the resin

  • Purification using high-performance liquid chromatography (HPLC)

This synthetic approach ensures high purity and yield, making it suitable for pharmaceutical applications.

Industrial Production

Industrial production of Doreptide typically employs automated peptide synthesizers, which can handle large-scale production while maintaining high purity and yield. The final product is purified using HPLC to remove any impurities, resulting in a compound with purity typically ≥95.0% as determined by HPLC analysis .

The manufacturing process must adhere to strict quality control measures to ensure the consistency and purity of the final product, particularly given its potential therapeutic applications in the treatment of neurological disorders.

Chemical Reactivity

Doreptide exhibits various chemical behaviors that are important for understanding its stability, metabolism, and potential modifications for research or therapeutic purposes.

Types of Reactions

Doreptide undergoes several types of chemical reactions that are significant for its pharmacological applications:

  • Oxidation Reactions: Doreptide can be oxidized to form disulfide bonds, which can stabilize its structure.

  • Reduction Reactions: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

  • Substitution Reactions: Doreptide can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its activity or properties.

These reactions are essential considerations in the development of formulations and delivery systems for Doreptide-based therapeutics.

Reaction Conditions and Stability

The stability of Doreptide under various conditions is an important consideration for its storage, formulation, and administration. Common reagents and conditions for Doreptide reactions include:

  • Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.

  • Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

For optimal stability, Doreptide should be stored in sealed containers at 2-8°C, protected from light. For long-term storage, refrigeration at -15 to -20°C is recommended .

Pharmacological Properties

The pharmacological properties of Doreptide are central to its therapeutic potential, particularly in the treatment of neurological disorders.

Mechanism of Action

Doreptide functions primarily as an L-dopa potentiating agent, making it valuable in the treatment of Parkinson's disease . Its mechanism of action involves:

  • Enhancing the effectiveness of L-dopa therapy

  • Acting as an antiparalytic agent

  • Improving movement symptoms in patients with movement disorders

The specific molecular interactions underlying these effects likely involve modulation of dopaminergic pathways, although the precise mechanism remains an area of ongoing investigation.

Therapeutic Applications

Doreptide has shown promising therapeutic potential, particularly in the treatment of movement disorders.

Parkinson's Disease

The primary therapeutic application of Doreptide is in the treatment of Parkinson's disease . As the most active analog of PLG (Pro-Leu-Gly-NH2), Doreptide functions as an L-dopa potentiating agent, enhancing the effectiveness of standard L-dopa therapy for Parkinson's disease .

Clinical evaluation of Doreptide for Parkinson's disease treatment has been undertaken, focusing on its ability to improve movement symptoms and quality of life in affected patients . The compound's potentiating effect on L-dopa therapy may allow for lower doses of L-dopa, potentially reducing the side effects associated with long-term L-dopa treatment.

Other Movement Disorders

Beyond Parkinson's disease, Doreptide has potential applications in the treatment of other movement disorders and related conditions . These may include:

  • Parkinson's syndrome

  • Other neurodegenerative disorders affecting movement

  • Conditions requiring enhancement of dopaminergic function

The antiparalytic properties of Doreptide may make it valuable in a range of conditions characterized by impaired movement or motor function.

Research Applications

Beyond its therapeutic applications, Doreptide serves as a valuable tool in scientific research across multiple disciplines.

Basic Scientific Research

Doreptide has applications in various areas of basic scientific research:

  • Chemistry: Used as a model compound for studying peptide synthesis and reactions.

  • Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

  • Neuroscience: Valuable for investigating dopaminergic pathways and movement disorders .

These research applications contribute to our fundamental understanding of peptide chemistry, neuropharmacology, and movement disorders.

Drug Development Research

Doreptide also serves as:

  • A model for the development of other peptide-based therapeutics

  • A starting point for the design of novel L-dopa potentiating agents

  • A reference compound for studying the pharmacokinetics and pharmacodynamics of modified peptides with oral bioavailability

Comparative Analysis

Comparing Doreptide to related compounds provides insight into its unique properties and advantages.

Comparison with Parent Compound and Analogs

Doreptide represents an optimization of the parent compound PLG (Pro-Leu-Gly-NH2), with specific structural modifications that enhance its pharmacological properties. Table 2 provides a comparative analysis of Doreptide and related compounds.

Table 2: Comparative Analysis of Doreptide and Related Compounds

CompoundStructureKey Differences from DoreptideRelative EfficacyReference
PLG (Pro-Leu-Gly-NH2)H-Pro-Leu-Gly-NH2Parent compound with natural amino acidsLower oral efficacy
DoreptideH-Pro-Abu-Gly-NH2 (with phenyl group)Modified with unnatural amino acidsHighest oral efficacy
Melanostatin/MIF-1Pro-Leu-Gly-NH2Different pharmacological targetsDifferent mechanism of action

The superior oral efficacy of Doreptide compared to the parent compound highlights the significance of the structural modifications implemented in its design, particularly the incorporation of unnatural amino acids.

Advantages and Limitations

Doreptide offers several advantages over related compounds:

  • Enhanced Oral Efficacy: Doreptide demonstrates superior oral bioavailability compared to the parent compound and many other peptide-based therapeutics .

  • Stability: The modified structure of Doreptide likely confers increased stability and resistance to enzymatic degradation.

  • Potency: As the most active analog identified, Doreptide shows enhanced potency in its L-dopa potentiating effects.

  • Synthesis Complexity: The incorporation of unnatural amino acids may increase the complexity and cost of synthesis.

  • Limited Long-term Data: As a relatively newer compound, long-term efficacy and safety data may be more limited compared to well-established treatments.

Future Perspectives and Ongoing Research

The development and investigation of Doreptide represent an active area of research with several promising directions.

Current Status of Research

Doreptide is currently being evaluated as a new drug for the treatment of Parkinson's disease . This evaluation likely includes:

  • Assessment of long-term efficacy and safety

  • Optimization of dosing regimens

  • Investigation of potential combination therapies

  • Exploration of effects on different patient populations

The results of these evaluations will be crucial in determining the future clinical applications of Doreptide.

Future Research Directions

Future research on Doreptide may explore:

  • Extended Applications: Investigation of potential efficacy in other neurological or movement disorders

  • Mechanism Elucidation: Further studies to clarify the precise molecular mechanisms underlying Doreptide's L-dopa potentiating effects

  • Formulation Development: Creation of novel formulations to further enhance bioavailability and patient compliance

  • Structural Analogs: Development of new structural variants that may offer improved properties or expanded therapeutic applications

These research directions will continue to expand our understanding of Doreptide and potentially lead to new therapeutic applications.

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